4-(Diethylamino)-3-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

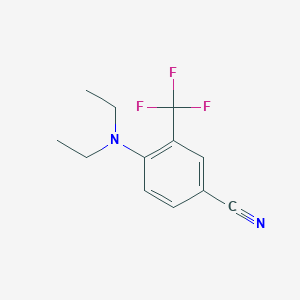

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a diethylamino group, a trifluoromethyl group, and a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under specific conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve the use of organometallic catalysts to facilitate the coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, can be employed to introduce the trifluoromethyl group . These methods are scalable and can be optimized for high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl or diethylamino groups can be replaced or modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated benzoic acids, while substitution reactions can produce a variety of derivatives with modified functional groups.

Applications De Recherche Scientifique

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

Medicine: It is investigated for its potential therapeutic effects, including its role in drug development and design.

Mécanisme D'action

The mechanism of action of 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. One notable mechanism is the intramolecular charge transfer (ICT) reaction, which is responsible for its dual fluorescence properties . This reaction involves the transfer of an electron within the molecule, leading to distinct fluorescent states. The fully twisted ICT (TICT) state and the partially twisted ICT (pTICT) state are key intermediates in this process.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Dimethylamino)benzonitrile: Similar in structure but with a dimethylamino group instead of a diethylamino group.

4-(Trifluoromethyl)benzonitrile: Lacks the diethylamino group, making it less versatile in certain applications.

4-(Diethylamino)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the diethylamino and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various chemical transformations and applications .

Activité Biologique

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile, a compound with a unique chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H14F3N

- Molecular Weight : 251.25 g/mol

The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Antibacterial Properties

Recent studies have indicated that derivatives of benzonitrile compounds exhibit considerable antibacterial activity against various strains of bacteria. For instance, compounds structurally similar to this compound have shown effectiveness against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.25 | S. aureus |

| Similar Compound A | 12.5 | S. pyogenes |

| Similar Compound B | 1.56 | MRSA |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

The mechanism by which this compound exerts its antibacterial effects is likely related to its ability to inhibit bacterial enzyme activity or disrupt cellular processes. The trifluoromethyl group may enhance binding affinity to specific bacterial targets, thereby increasing efficacy.

Study on Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzonitrile derivatives and tested their antibacterial properties. Among these, this compound exhibited significant inhibition against multiple strains of gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the diethylamino group and the introduction of trifluoromethyl moieties significantly influenced the biological activity of related compounds. The study highlighted that increasing electron-withdrawing characteristics through trifluoromethyl substitutions improved antimicrobial potency .

Propriétés

IUPAC Name |

4-(diethylamino)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2/c1-3-17(4-2)11-6-5-9(8-16)7-10(11)12(13,14)15/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBKRFNFLQZHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.